molecular formula C9H11IO2 B8792322 4-IODOBENZALDEHYDE DIMETHYL ACETAL CAS No. 99405-03-5

4-IODOBENZALDEHYDE DIMETHYL ACETAL

Cat. No. B8792322
Key on ui cas rn: 99405-03-5
M. Wt: 278.09 g/mol
InChI Key: AFFDFWRTCGIWLL-UHFFFAOYSA-N
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Patent
US07378520B2

Procedure details

A solution of 4-iodobenzaldehyde (10.0 g, 43.1 mmol) in MeOH (150 mL) was treated with TiCl4 (80 μL, 430 μmol) under argon for 15 min. TEA (0.2 mL) was added. After 15 min, water and Et2O were added. The organic layer was collected, dried (Na2SO4), filtered, and concentrated to give a pale yellow oil (11.5 g, 96%): 1H NMR δ 3.30 (s, 6H), 5.34 (s, 1H), 7.19 (d, J=8.4 Hz, 2H), 7.70 (d, J=8.4 Hz, 2H); 13C NMR δ 52.4, 94.3, 102.1, 128.6, 137.1, 137.6.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
80 μL
Type
catalyst
Reaction Step One
[Compound]
Name
TEA
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.O.C[CH2:12][O:13]CC.[CH3:16]O>Cl[Ti](Cl)(Cl)Cl>[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]([O:13][CH3:12])[O:7][CH3:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
IC1=CC=C(C=O)C=C1
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
80 μL
Type
catalyst
Smiles
Cl[Ti](Cl)(Cl)Cl
Step Two
Name
TEA
Quantity
0.2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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